![molecular formula C6H10ClNO2 B13962982 4-Aminooxane-4-carbonyl chloride CAS No. 761340-01-6](/img/structure/B13962982.png)
4-Aminooxane-4-carbonyl chloride
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Overview
Description
4-Aminooxane-4-carbonyl chloride is an organic compound that belongs to the class of oxane derivatives It is characterized by the presence of an amino group (-NH2) and a carbonyl chloride group (-COCl) attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminooxane-4-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-aminooxane-4-carboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted to a carbonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Aminooxane-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to carbonyl chlorides.
Lithium Aluminum Hydride (LiAlH4): A strong reducing agent for converting carbonyl compounds to alcohols or amines.
Major Products Formed
Amides: Formed through nucleophilic substitution with amines.
Alcohols: Formed through reduction reactions.
Carboxylic Acids: Formed through hydrolysis.
Scientific Research Applications
4-Aminooxane-4-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-aminooxane-4-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved . The amino group can also participate in reactions, further expanding the compound’s reactivity profile .
Comparison with Similar Compounds
Similar Compounds
4-Aminooxane-4-carboxylic Acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
4-Aminotetrahydropyran-4-carbonyl Chloride: Another oxane derivative with similar reactivity.
Uniqueness
4-Aminooxane-4-carbonyl chloride is unique due to the presence of both an amino group and a carbonyl chloride group on the oxane ring. This combination of functional groups provides a versatile reactivity profile, making it valuable in various synthetic applications .
Biological Activity
Chemical Structure and Properties
4-Aminooxane-4-carbonyl chloride has a unique structure that combines an amino group with an oxane (or cyclic ether) and a carbonyl chloride functional group. This configuration suggests that it may exhibit reactivity typical of both amines and carbonyl compounds, making it a candidate for various biological interactions.
Structural Formula
The structural formula can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The carbonyl chloride moiety can react with nucleophiles, potentially inhibiting enzymes involved in metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial effects, possibly through disruption of bacterial cell walls or interference with protein synthesis.
- Anti-inflammatory Effects : Some derivatives of carbonyl compounds have shown promise in reducing inflammation, which could be relevant for therapeutic applications.
Research Findings
Recent studies have explored the biological implications of this compound, highlighting its potential in various therapeutic areas:
- Antibacterial Activity : A study demonstrated that related compounds showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
- Cytotoxicity : Research indicated that certain derivatives displayed cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
Summary Table of Biological Activities
Activity Type | Effectiveness | Reference |
---|---|---|
Antibacterial | Moderate | |
Cytotoxicity | High (specific lines) | |
Anti-inflammatory | Promising |
Case Study 1: Antimicrobial Testing
In a controlled study, this compound was tested against various bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for Staphylococcus aureus.
Case Study 2: Cytotoxicity Evaluation
A separate investigation assessed the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50 values ranging from 20 to 30 µM, indicating significant cytotoxicity and warranting further exploration for anticancer drug development.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of an appropriate amine with carbonyl chloride under controlled conditions. Variations in the synthesis process can lead to different derivatives with enhanced biological activities.
Properties
CAS No. |
761340-01-6 |
---|---|
Molecular Formula |
C6H10ClNO2 |
Molecular Weight |
163.60 g/mol |
IUPAC Name |
4-aminooxane-4-carbonyl chloride |
InChI |
InChI=1S/C6H10ClNO2/c7-5(9)6(8)1-3-10-4-2-6/h1-4,8H2 |
InChI Key |
NUCKJGIGTYIHIW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C(=O)Cl)N |
Origin of Product |
United States |
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